molecular formula C21H23NO2 B8655553 6-Acetyl-4,4-dimethyl-1-(2-phenylethyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 651026-56-1

6-Acetyl-4,4-dimethyl-1-(2-phenylethyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B8655553
M. Wt: 321.4 g/mol
InChI Key: YEWQNQMKKWBOEH-UHFFFAOYSA-N
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Patent
US06683092B1

Procedure details

Following a procedure similar to that used for the preparation of Intermediate 6a but using (2-iodo-ethyl)benzene as the alkylating reagent the title compounds was obtained as a colorless oil (34% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
title compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
34%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:7]1[C:16]2[C:11](=[CH:12][C:13]([C:17](=[O:19])[CH3:18])=[CH:14][CH:15]=2)[C:10]([CH3:21])([CH3:20])[CH2:9][C:8]1=[O:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].I[CH2:24][CH2:25]C1C=CC=CC=1>>[C:3]1([CH2:2][CH2:1][N:7]2[C:16]3[C:11](=[CH:12][C:13]([C:17](=[O:19])[CH3:18])=[CH:14][CH:15]=3)[C:10]([CH3:21])([CH3:20])[CH2:9][C:8]2=[O:22])[CH:25]=[CH:24][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)N1C(CC(C2=CC(=CC=C12)C(C)=O)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICCC1=CC=CC=C1
Step Three
Name
title compounds
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCN1C(CC(C2=CC(=CC=C12)C(C)=O)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.